DPPH Radical Scavenging Activity: sec-Butyl vs. Propyl vs. Methyl Cinnamate
In a direct head-to-head study, 2-butylcinnamate (sec-butyl cinnamate) demonstrated a DPPH scavenging absorbance of 56.85, positioning it between propylcinnamate (63.06) and methylcinnamate (53.06) at a test concentration range of 50–250 μg/mL [1]. This indicates that the sec-butyl ester possesses intermediate radical-scavenging capacity within the homologous series, offering a differentiated antioxidant profile relative to both shorter-chain and linear butyl isomers.
| Evidence Dimension | DPPH radical scavenging activity (absorbance at 50–250 μg/mL) |
|---|---|
| Target Compound Data | 2-Butylcinnamate (sec-butyl cinnamate): Absorbance = 56.85 |
| Comparator Or Baseline | Propylcinnamate: Absorbance = 63.06; Methylcinnamate: Absorbance = 53.06 |
| Quantified Difference | Δ = +3.79 (vs. methylcinnamate); Δ = −6.21 (vs. propylcinnamate) |
| Conditions | In vitro DPPH radical scavenging assay; concentration range 50–250 μg/mL; ascorbic acid as positive control |
Why This Matters
For applications requiring tuned antioxidant activity, sec-butyl cinnamate provides a midpoint potency that may avoid the pro-oxidant risks of stronger scavengers while exceeding weaker analogs.
- [1] Anthony, P. C., Eseyin, O. A., Attih, E., Johnson, E., Ebong, A., & Effiong, A. E. (2022). Synthesis of some esters of cinnamic acid and evaluation of their in vitro antidiabetic and antioxidant properties. Tropical Journal of Pharmaceutical Research, 21(1), 165-170. View Source
